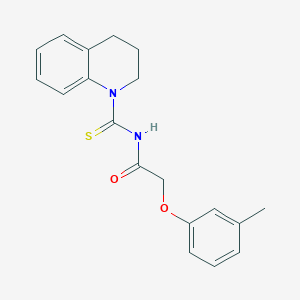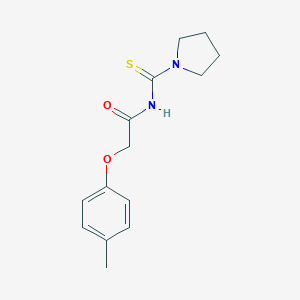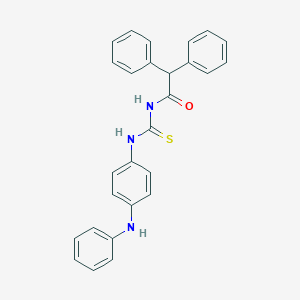![molecular formula C19H23N3O4S2 B320806 N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B320806.png)
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide is a complex organic compound with a unique structure that includes a phenyl ring, a sulfamoyl group, and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the phenylcarbamothioyl intermediate: This step involves the reaction of 4-(diethylsulfamoyl)aniline with thiophosgene under controlled conditions to form the phenylcarbamothioyl intermediate.
Coupling with phenoxyacetic acid: The phenylcarbamothioyl intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide: shares structural similarities with other sulfonamide and phenoxyacetamide derivatives.
Sulfonamide derivatives: Known for their antimicrobial properties.
Phenoxyacetamide derivatives: Studied for their potential therapeutic effects.
Uniqueness
Unique combination of functional groups: The presence of both sulfamoyl and phenoxyacetamide moieties in a single molecule.
Potential for diverse biological activities: Due to the unique structure, it may exhibit a range of biological activities not seen in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H23N3O4S2 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H23N3O4S2/c1-3-22(4-2)28(24,25)17-12-10-15(11-13-17)20-19(27)21-18(23)14-26-16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H2,20,21,23,27) |
InChI-Schlüssel |
XSXQAMUGGFFGDC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320731.png)
![N-[3-(hydroxymethyl)phenyl]-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B320734.png)
![2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide](/img/structure/B320735.png)
![N-{[(1-bromo-2-naphthyl)oxy]acetyl}-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320736.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-[(2-methylphenoxy)acetyl]thiourea](/img/structure/B320737.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B320740.png)


![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320744.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B320747.png)
![3-chloro-N-[(4-methyl-1-piperidinyl)carbothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B320748.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B320752.png)
![1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea](/img/structure/B320753.png)

